molecular formula C7H15O4P B1329716 Diethyl 2,3-epoxypropylphosphonate CAS No. 7316-37-2

Diethyl 2,3-epoxypropylphosphonate

Cat. No. B1329716
CAS RN: 7316-37-2
M. Wt: 194.17 g/mol
InChI Key: FUKXIMRHLZJUCG-UHFFFAOYSA-N
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Description

Diethyl 2,3-epoxypropylphosphonate is a chemical compound with the molecular formula C7H15O4P . It has a molecular weight of 194.165361 .


Synthesis Analysis

Diethyl 2,3-epoxyalkylphosphonates, including Diethyl 2,3-epoxypropylphosphonate, react regioselectively with various nucleophilic reagents yielding 2-hydroxy-3-substituted alkylphosphonic esters . The 2-hydroxy functionality can be easily converted into an ester or ether derivative .


Molecular Structure Analysis

The molecular structure of Diethyl 2,3-epoxypropylphosphonate consists of 7 carbon atoms, 15 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom .


Chemical Reactions Analysis

Diethyl 2,3-epoxyalkylphosphonates react regioselectively with various nucleophilic reagents yielding 2-hydroxy-3-substituted alkylphosphonic esters . The reaction of diethyl 2,3-epoxypropylphosphonate with ketone enamines does not lead to hydroxyketophosphonates, but results in the incorporation of the S-phosphonopropylidene group (CH-CH2–CH,-P0,Et,) into the position 2 of the parent ketone .


Physical And Chemical Properties Analysis

Diethyl 2,3-epoxypropylphosphonate has a boiling point of approximately 45.5°C and a density of 1.1381 g/cm3 .

Scientific Research Applications

Comprehensive Analysis of Diethyl 2,3-Epoxypropylphosphonate Applications

ResearchGate - Reactions of 2,3-Epoxypohsphonates with Nucleophiles Google Patents - Functional organophosphonic acid esters as preservative Springer - Recent Advances in H-Phosphonate Chemistry Springer - Synthesis and properties of glycidyl esters of phosphorus acids

properties

IUPAC Name

2-(diethoxyphosphorylmethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O4P/c1-3-10-12(8,11-4-2)6-7-5-9-7/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKXIMRHLZJUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1CO1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020456
Record name Diethyl-beta,gamma-epoxypropylphosphonate
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Molecular Weight

194.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2,3-epoxypropylphosphonate

CAS RN

7316-37-2
Record name Diethyl P-(2-oxiranylmethyl)phosphonate
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Record name Diethyl 2,3-epoxypropylphosphonate
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Record name Glycidylphosphonic acid diethyl ester
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Record name Diethyl-beta,gamma-epoxypropylphosphonate
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Record name Diethyl 2,3-epoxypropylphosphonate
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Record name DIETHYL 2,3-EPOXYPROPYLPHOSPHONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of copper(I) iodide as a catalyst in reactions involving Diethyl 2,3-epoxypropylphosphonate?

A1: Research suggests that copper(I) iodide exhibits remarkable selectivity as a catalyst in reactions involving Diethyl 2,3-epoxypropylphosphonate []. When reacting with benzhydrylamine or benzylamine, the use of copper(I) iodide leads to the exclusive formation of the desired products, diethyl 3-benzhydrylamino- and 3-benzylamino-2-hydroxy-propylphosphonates, respectively, with high yields []. This selectivity makes copper(I) iodide a valuable catalyst for obtaining pure target compounds, as opposed to other catalysts like calcium(II) triflate, which can lead to undesired byproducts [].

Q2: How can Diethyl 2,3-epoxypropylphosphonate be used to synthesize enantiomerically pure chiral ligands?

A2: Diethyl 2,3-epoxypropylphosphonate serves as a key starting material for synthesizing enantiomerically pure C3-symmetric trialkanolamine ligands containing phosphoryl groups [, ]. The epoxide ring opening reaction with appropriate nucleophiles, controlled by catalysts like calcium(II) triflate, enables the introduction of chirality into the molecule [, ]. For instance, reacting (S)-Diethyl 2,3-epoxypropylphosphonate with benzylamine, followed by hydrogenolysis and subsequent reaction with either (S)- or (R)-Diethyl 2,3-epoxypropylphosphonate, produces enantiomerically pure (S,S,S)- or (R,S,S)-tris[2-(O,O-diethylphosphorylmethyl)ethanol]amine, respectively []. These chiral ligands hold potential applications in asymmetric catalysis due to their unique structure and properties.

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